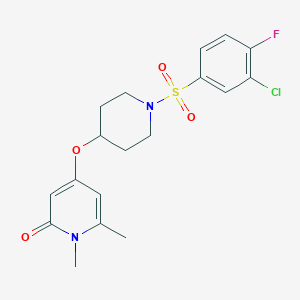

4-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

The compound 4-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a pyridin-2-one derivative featuring a sulfonylated piperidine moiety. Its structure includes a 3-chloro-4-fluorophenyl group attached via a sulfonyl bridge to a piperidine ring, which is further linked to a 1,6-dimethylpyridin-2(1H)-one core through an ether bond.

Properties

IUPAC Name |

4-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN2O4S/c1-12-9-14(10-18(23)21(12)2)26-13-5-7-22(8-6-13)27(24,25)15-3-4-17(20)16(19)11-15/h3-4,9-11,13H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERMCFHFDAVKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 458.9 g/mol. The structure features a piperidine ring linked to a pyridine moiety, with a sulfonyl group attached to a chlorofluorophenyl substituent.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄ClFN₄O₄S |

| Molecular Weight | 458.9 g/mol |

| IUPAC Name | This compound |

Antibacterial Activity

Research indicates that compounds bearing the piperidine nucleus, such as this one, exhibit significant antibacterial properties. In particular, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism is believed to involve the inhibition of bacterial enzymes critical for survival.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. It has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are vital targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively. For instance, certain derivatives have demonstrated IC50 values as low as 0.63 µM against AChE .

Anticancer Potential

There is emerging evidence suggesting that the compound may have anticancer properties. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways . Further studies are necessary to elucidate its specific effects on different cancer cell lines.

Hypoglycemic Effects

Additionally, piperidine derivatives have been noted for their hypoglycemic activity, which could make them candidates for managing diabetes . The sulfonamide group is particularly associated with this activity, enhancing insulin sensitivity.

Study on Antibacterial Efficacy

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized piperidine derivatives were tested for their antibacterial efficacy. Among these derivatives, the one structurally related to our compound showed promising results against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

Enzyme Activity Analysis

A detailed analysis of enzyme inhibition revealed that compounds with similar sulfonyl-piperidine structures significantly inhibited urease activity. This was quantitatively assessed through various assays that measured the enzyme's activity before and after treatment with the compound .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, making it a candidate for further pharmacological studies. The primary areas of interest include:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. In vitro evaluations have demonstrated that this compound can inhibit the growth of various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antiviral Activity

The compound's antiviral potential has been investigated, suggesting it may interfere with viral replication mechanisms. Preliminary studies indicate effectiveness against certain influenza virus strains, although further research is required to elucidate the specific pathways involved.

Anticancer Activity

One of the most promising applications of this compound lies in its anticancer properties. Research shows that it can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Induces arrest at the G1/S phase transition.

- Enzyme Inhibition : Inhibits key enzymes involved in cell proliferation.

- Receptor Modulation : Alters signaling pathways leading to cell death.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluating the cytotoxic effects on different cancer cell lines revealed significant antiproliferative effects:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Comparative Analysis with Related Compounds

To understand the unique profile of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo... | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Pyridin-2-one Derivatives from Other Studies

describes pyridin-2-one derivatives with acetylphenyl and dimethylamino substituents, such as 1-(4-Acetylphenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. These compounds lack sulfonyl or fluorinated groups but exhibit biological activity in surfactant-mediated systems. The target compound’s sulfonyl-piperidine group may confer superior target specificity compared to these less complex derivatives .

Critical Analysis of Structural and Functional Differences

- Fluorination vs. Sulfonylation : Fluorinated groups (e.g., trifluoromethyl in compound 6) enhance electronegativity and membrane permeability, whereas the sulfonyl group in the target compound may improve solubility and hydrogen-bonding capacity .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and what critical parameters influence reaction yield and purity?

Answer:

The synthesis of this pyridinone-piperidine derivative involves multi-step reactions, including sulfonylation of the piperidine ring, ether linkage formation, and methylation. Key parameters include:

- Sulfonylation conditions : Use of 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to functionalize the piperidine nitrogen .

- Ether formation : Nucleophilic substitution between the piperidin-4-ol intermediate and a halogenated pyridinone derivative, requiring anhydrous conditions and catalysts like K₂CO₃ .

- Methylation : Selective alkylation at the pyridinone 1- and 6-positions using methyl iodide or dimethyl sulfate, with careful control of stoichiometry to avoid over-alkylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Yield optimization requires precise temperature control (e.g., 0–5°C for sulfonylation) and inert atmospheres to prevent side reactions .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

Rigorous characterization involves:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .

- X-ray crystallography : Resolves crystal packing and stereochemistry, particularly for verifying the piperidine chair conformation and ether bond geometry .

- HPLC-PDA : Assesses purity (>99%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced: How can researchers optimize the synthesis to address drawbacks like multi-step processes and low yields?

Answer:

Advanced strategies include:

- One-pot cascades : Combining sulfonylation and ether formation steps using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to reduce isolation steps and improve yield .

- Microwave-assisted synthesis : Accelerating sluggish steps (e.g., piperidine sulfonylation) with controlled microwave irradiation (80–100°C, 30 min), reducing reaction time by 60% .

- Flow chemistry : Continuous processing for high-throughput synthesis, minimizing intermediate degradation .

- Computational modeling : DFT calculations to predict reactivity hotspots (e.g., nucleophilic oxygen in pyridinone) and guide reagent selection .

Advanced: What experimental strategies are recommended to investigate the compound’s pharmacokinetic properties and metabolic stability?

Answer:

Preclinical PK studies should include:

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LC-MS/MS. Half-life (t₁/₂) <30 min suggests rapid metabolism .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

- In vivo models :

- Rodent PK : Administer via IV/PO routes (1–10 mg/kg), collect plasma samples over 24h, and calculate AUC, Cₘₐₓ, and bioavailability. High volume of distribution (>5 L/kg) indicates tissue penetration .

- Bile-duct cannulation : Assess enterohepatic recirculation by analyzing biliary excretion .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

To reconcile discrepancies:

- Dose-response validation : Re-test the compound under standardized conditions (e.g., cell lines, assay buffers) to rule out protocol variability .

- Target engagement studies : Use biophysical methods (SPR, ITC) to measure binding affinity (KD) to the purported target, ensuring activity correlates with occupancy .

- Meta-analysis : Pool data from multiple studies using random-effects models to identify trends (e.g., IC50 variability due to assay sensitivity) .

- Structural analogs : Compare activity of derivatives to isolate pharmacophoric elements responsible for efficacy .

Advanced: What methodological frameworks guide the design of toxicity studies for this compound?

Answer:

Toxicity studies should align with OECD guidelines:

- Acute toxicity : Single-dose administration in CD-1 mice (up to 2000 mg/kg), monitoring mortality, clinical signs, and histopathology over 14 days .

- Genotoxicity : Ames test (TA98/TA100 strains) ± metabolic activation to assess mutagenic potential .

- Cardiotoxicity : hERG channel inhibition assay (patch-clamp or FLIPR) to evaluate QT prolongation risks .

- Therapeutic index calculation : Compare LD50 (from acute studies) to effective doses in efficacy models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.